2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by three critical structural features:
- Position 1: A carboxamide (–CONH–) moiety linked to a 3-chloro-4-methylphenyl group, contributing steric bulk and lipophilicity.
- Position 3: A 4-methoxybenzoyl substituent (–COC₆H₄-4-OCH₃), introducing electron-donating methoxy groups that influence electronic properties and binding interactions.
However, direct biological data for this compound are unavailable in the provided evidence, necessitating comparative analysis with structurally analogous molecules.
Properties
IUPAC Name |
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-6-9-16(13-18(14)25)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)15-7-10-17(31-2)11-8-15/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWFXPHYPNXZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C17H16ClN3O3
- Molecular Weight : 345.78 g/mol
This compound features an indolizine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that indolizine derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
Antimicrobial Activity
Indolizines have shown promise as antimicrobial agents. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted on various indolizine derivatives, including our compound, demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported to be in the micromolar range, indicating potent activity .
Study 2: Antimicrobial Testing
In vitro assays revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL, suggesting potential as a lead compound for further development .
Study 3: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in nitric oxide production, highlighting its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3 |
| Molecular Weight | 345.78 g/mol |
| Anticancer IC50 (MCF-7) | ~10 µM |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Anti-inflammatory NO Inhibition | Significant reduction observed |
Scientific Research Applications
Molecular Structure and Properties
The molecular formula of 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is , with a molecular weight of approximately 419.87 g/mol. The compound features an indolizine core, which is crucial for its biological activity.
Key Structural Features:
- Indolizine Core : Provides a framework for interaction with biological targets.
- Chloro and Methoxy Substituents : These groups enhance pharmacological properties and may influence binding affinity.
Anticancer Properties
Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this one can inhibit cell proliferation across various cancer cell lines. For example:
- Melanoma Cells : Studies have demonstrated selective cytotoxic effects against melanoma cells, indicating the potential of this compound as a therapeutic agent in melanoma treatment.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |
| Antiviral | Potential activity against Hepatitis B virus (HBV) |
| Anti-inflammatory | May inhibit cyclooxygenase (COX) enzymes |
| Enzyme Inhibition | Shows potential as an inhibitor for specific enzymes involved in disease processes |
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV). Similar compounds have been shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. The mechanism of action may involve binding to viral proteins or host cell receptors, modulating their activity and affecting viral life cycles.
Case Studies and Research Findings
Anticancer Efficacy : A study on indolizine derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against human melanoma cells. The compound induced apoptosis and cell cycle arrest at the S phase, indicating its potential as a novel therapeutic agent in melanoma treatment.
Antiviral Mechanism : Research into N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives revealed their ability to inhibit both wild-type and drug-resistant HBV strains. This suggests that structural analogs of this compound could also possess similar antiviral activities.
Comparison with Similar Compounds
Key Observations:
In contrast, the 3-nitrobenzoyl group in and 4-chlorobenzoyl in are electron-withdrawing, which may alter redox properties or target affinity. The thiophene-2-carbonyl group in introduces a heterocyclic aromatic system, which could enhance metabolic stability or alter solubility compared to benzoyl derivatives.
Carboxamide-Linked Aryl Group Variations :
- The 3-chloro-4-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to the 2-chlorophenyl in or 2-methoxyphenyl in . This may influence membrane permeability or off-target interactions.
- The 4-ethylphenyl group in and provides moderate lipophilicity, balancing solubility and bioavailability.
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (433.89 g/mol) exceeds that of (419.87 g/mol) due to the additional methyl group. Higher molecular weight may reduce solubility but improve target engagement through hydrophobic interactions.
- The nitro group in contributes to a higher molecular weight (428.44 g/mol) but may reduce solubility due to polar nitro functionality.
Research Implications and Limitations
- Structural Insights : The target compound’s combination of methoxy and chloro-methyl groups may optimize interactions with hydrophobic binding pockets in enzymes or receptors, as seen in kinase inhibitors or GPCR-targeted therapies.
- Data Gaps : Direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences from analogues.
- Synthetic Challenges : The chloro-methylphenyl and methoxybenzoyl groups may complicate synthesis, requiring regioselective functionalization to avoid positional isomerism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂ or Ar) .
- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution (e.g., using amines and coupling agents like EDCI/DCC). Benzoylation and methoxylation are achieved via electrophilic substitution with reagents like benzoyl chloride .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization ensures purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions and aromaticity. IR identifies carbonyl (C=O) and amine (N-H) stretches .
- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks) .
- Elemental Analysis : Validates C, H, N percentages (e.g., ±0.3% deviation) .
Q. What preliminary biological screening approaches are used to assess its activity?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Studies : DPPH radical scavenging assays to evaluate free radical neutralization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu ratios (e.g., 1:2 vs. 1:1) to enhance cyclization efficiency .
- Solvent Optimization : Compare DMF, THF, or acetone for solubility and reaction rates .
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability for industrial translation .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify false positives .
- Structural Analog Comparison : Compare IC₅₀ values with derivatives (e.g., chloro vs. methyl substituents) to isolate structure-activity relationships .
- Target Validation : Use siRNA or CRISPR knockouts to confirm involvement of suspected enzymes/receptors .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel binding .
- Docking Studies : Simulate binding to targets (e.g., kinases) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
- Metabolite Identification : LC-MS/MS identifies oxidation/reduction products (e.g., hydroxylated derivatives) .
Q. What experimental designs address conflicting data on its mechanism of action?
- Methodological Answer :
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK, PI3K/Akt) affected by the compound .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP) to confirm enzyme inhibition .
- Cross-Species Testing : Compare effects in human vs. murine cell lines to rule out species-specific artifacts .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low activity?
- Methodological Answer :
- Purity Verification : Impurities (e.g., unreacted intermediates) may skew results. Re-test after HPLC purification (>98% purity) .
- Cell Line Variability : Test across diverse lines (e.g., primary vs. immortalized cells) to account for genetic heterogeneity .
- Assay Conditions : Standardize incubation times (24h vs. 48h) and serum concentrations (e.g., 5% vs. 10% FBS) to minimize variability .
Methodological Framework for Future Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
